molecular formula C16H17NO B1612355 2-Benzyl-5-methoxyisoindoline CAS No. 127168-89-2

2-Benzyl-5-methoxyisoindoline

Cat. No. B1612355
M. Wt: 239.31 g/mol
InChI Key: IXVDZZDUTXTHTM-UHFFFAOYSA-N
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Description

2-Benzyl-5-methoxyisoindoline is an organic compound that is a member of the isoindoline family of compounds. It is a white crystalline powder that is soluble in water and alcohols, and has a melting point of 160-162°C. 2-Benzyl-5-methoxyisoindoline is used for scientific research purposes in a variety of fields, including chemistry, pharmacology, and biochemistry.

Scientific Research Applications

Synthesis and Derivatives

  • Synthetic Methods : 2-Benzyl-5-methoxyisoindoline derivatives have been synthesized using various methods. For example, Chen Zhan-guo (2008) developed a synthesis method for a derivative of 3,4-dihydro-isoquinolin-1(2H)-one, starting from methyl 3-hydroxy-4-methoxybenzoate, which involves steps like allyl etherification and Claisen rearrangement (Chen Zhan-guo, 2008).

  • Receptor Binding Studies : Compounds derived from 2-Benzyl-5-methoxyisoindoline, such as 2-methoxyisoindolo[2,1-a]indoles, have been examined for their binding affinity to melatonin receptors. These studies, conducted by Rüdiger Faust and colleagues, revealed that certain derivatives show higher binding affinities than parent isoindoles, with varying agonist and antagonist properties (Faust et al., 2000).

  • Application in Tubulin Polymerization Inhibition : Methoxy-substituted derivatives of 2-Benzyl-5-methoxyisoindoline have been investigated for their role in inhibiting tubulin polymerization, a mechanism important in cancer therapy. Gastpar et al. (1998) found that certain derivatives disrupt microtubule assembly, indicating their potential as cytostatic agents (Gastpar et al., 1998).

  • Side-Chain Amination Reaction : Jurd (1978) explored a novel amination reaction of 2-Benzyl-5-methoxy-1,4-benzoquinones, demonstrating the chemical versatility of this compound in synthesizing different derivatives (Jurd, 1978).

Pharmaceutical Research

  • Sigma-2 Receptor Probe : In a study by Jinbin Xu et al. (2005), a derivative of 2-Benzyl-5-methoxyisoindoline, N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, was identified as a high-affinity ligand for sigma-2 receptors. This highlights its potential in neuropharmacological research (Xu et al., 2005).

  • Serotonin 5-HT2 Receptor Family Agonists : A study by Nichols et al. (2014) on N-Benzyl-5-methoxytryptamines, structurally related to 2-Benzyl-5-methoxyisoindoline, revealed their potent agonist activity on the serotonin 5-HT2 receptor family. This suggests their relevance in studying neuropsychiatric disorders (Nichols et al., 2014).

  • Enzyme Inhibitors : The 1-methoxyisoindoline system, related to 2-Benzyl-5-methoxyisoindoline, was synthesized as a potential stable azosaccharide mimic in vivo, indicating its application in the development of antiretroviral agents and glycosidase inhibitors. This was explored by Ewing et al. (2001) (Ewing et al., 2001).

properties

IUPAC Name

2-benzyl-5-methoxy-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXVDZZDUTXTHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90569459
Record name 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-5-methoxyisoindoline

CAS RN

127168-89-2
Record name 2,3-Dihydro-5-methoxy-2-(phenylmethyl)-1H-isoindole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127168-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-5-methoxy-2,3-dihydro-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90569459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine in a round bottom flask 1,2-Bis-bromomethyl-4-methoxy-benzene (1.0 g, 3.40 mmol), Benzyltriethylammonium chloride (73.5 mg, 3.2 mmol), 50% NaOH (aq)/Toluene (3.0 mL/14 mL), and then dropwise addition of Benzylamine (0.37 mL, 3.39 mmol). Stir the reaction at room temperature for 3 hours, and then add to Ethyl acetate, wash with water, brine, and dry over Na2SO4. After concentrating under reduced pressure, the add the mixture to a 10 g SCX column, wash with MeOH, and elute with 1N NH3-MeOH. Flash chromatograph using 3:1 Hexanes:Ethyl acetate to afford 580.0 mg, 2.42 mmol (71% yield) of the title compound as a brown oil: 1H NMR (500 MHz, CDCl3); 3.7 (3H, s), 3.9-4.0 (6H, m), 6.7-6.8 (2H, m), 7.1 (1H, d), 7.3-7.5 (5H, m); MS m/z 238 (M).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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reactant
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Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
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73.5 mg
Type
catalyst
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0 (± 1) mol
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solvent
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0 (± 1) mol
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solvent
Reaction Step Three
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
N Vila, MC Costas-Lago, P Besada… - … Section E: Structure …, 2013 - scripts.iucr.org
The title N-benzylphthalimide derivative, C16H13NO3, consists of two planar moieties, viz. the phthalimide system (rms deviation = 0.007 Å) and the phenyl ring, which make a dihedral …
Number of citations: 1 scripts.iucr.org
K Bum-Erdene, IJ Yeh… - Journal of Medicinal …, 2022 - ACS Publications
… Synthesis of 4-Amino-2-benzyl-5-methoxyisoindoline-1,3-dione (TED-646-3) To a mixture of 4-nitro-2-benzyl-5-methoxyisoindoline-1,3-dione (900 mg, 2.88 mmol) in EtOH/H 2 O (50 mL…
Number of citations: 6 pubs.acs.org
G Ding, X Wu, B Lu, W Lu, Z Zhang, X Xie - Tetrahedron, 2018 - Elsevier
B(C 6 F 5 ) 3 -catalyzed hydrosilylation of cyclic imides afforded an efficient synthetic method of pyrrolidines. In the presence of 5 mol% B(C 6 F 5 ) 3 , various aromatic, aliphatic and …
Number of citations: 8 www.sciencedirect.com
A KUNDURACIOĞLU - Academic Platform-Journal of Engineering …, 2021 - dergipark.org.tr
Yeni bir N‒Heterosiklik karben tuzu olan 1,3‒bis (N‒ (3‒etil) fitalimid)‒benzimidazol‒3‒yum bromür (BEFIBR) yüksek (%83) verimle sentezlenmiştir. Sentezlenen tuzun FT‒IR ve 1H …
Number of citations: 6 dergipark.org.tr

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